3-Amino-4,7-dihydroxy-8-methylcoumarin
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Overview
Description
Preparation Methods
The synthesis of 3-Amino-4,7-dihydroxy-8-methylcoumarin can be achieved through several methods. One common approach involves the alkylation reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with various sodium azides . Another method includes the bromination of 2-amino-4-alkyl-4H-chromene-3-carbonitriles with bromine in acetic acid, followed by hydrolysis . Industrial production methods often utilize green chemistry principles, such as using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
3-Amino-4,7-dihydroxy-8-methylcoumarin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, acetic acid, and sodium azides . Major products formed from these reactions include 4-alkyl-6,8-dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitriles and other coumarin derivatives .
Scientific Research Applications
3-Amino-4,7-dihydroxy-8-methylcoumarin has a wide range of scientific research applications. In chemistry, it is used as a fluorescent sensor for monitoring the consumption of boronic acids in Suzuki cross-coupling reactions . In biology and medicine, it has shown potential as an antimicrobial and antioxidant agent . Additionally, it is used in the study of metabolic pathways and as a tool for fluorescent labeling of biomolecules .
Mechanism of Action
The mechanism of action of 3-Amino-4,7-dihydroxy-8-methylcoumarin involves its interaction with various molecular targets and pathways. For instance, the hydroxylation of coumarins at positions 7 and 3 can be mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme system in liver microsomes . This interaction can lead to the formation of metabolites that exert biological effects.
Comparison with Similar Compounds
3-Amino-4,7-dihydroxy-8-methylcoumarin is unique due to its specific substituents and their positions on the coumarin ring. Similar compounds include 4-methyl-7-hydroxycoumarin, which also exhibits antimicrobial and antioxidant activities . Other related compounds are 7-hydroxy-4-methylcoumarin and 7,8-dihydroxy-4-methylcoumarin, which are used in various chemical and biological applications .
Properties
CAS No. |
56971-02-9 |
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Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
3-amino-4,7-dihydroxy-8-methylchromen-2-one |
InChI |
InChI=1S/C10H9NO4/c1-4-6(12)3-2-5-8(13)7(11)10(14)15-9(4)5/h2-3,12-13H,11H2,1H3 |
InChI Key |
RYDWGVPXXFYEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)N)O |
Origin of Product |
United States |
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